molecular formula C8H9NO4 B1395350 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1247732-24-6

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1395350
CAS RN: 1247732-24-6
M. Wt: 183.16 g/mol
InChI Key: ZLZBXGNDIVSVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid, also known as Oxolonic acid, is a heterocyclic organic compound with potential applications in scientific research. It is a derivative of oxazole and has a carboxylic acid functional group, which makes it useful in various chemical reactions.

Mechanism of Action

The exact mechanism of action of 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This leads to the disruption of bacterial cell growth and division, resulting in cell death.
Biochemical and Physiological Effects:
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid acid has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. It exhibits good pharmacokinetic properties, including rapid absorption and elimination from the body. It has been found to be effective against a range of bacterial species, including both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid acid is its versatility as a starting material for the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify, making it a useful tool in medicinal chemistry research. However, its effectiveness against certain bacterial species may be limited, and further research is needed to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid acid. One area of interest is the development of new drugs based on its structure, particularly for the treatment of antibiotic-resistant bacterial infections. Another area of research could be the investigation of its potential as a therapeutic agent for other diseases, such as cancer or viral infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its effectiveness against different bacterial species.

Scientific Research Applications

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds, including antibiotics, antiviral agents, and anticancer drugs. It also exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs to combat infectious diseases.

properties

IUPAC Name

5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZBXGNDIVSVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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